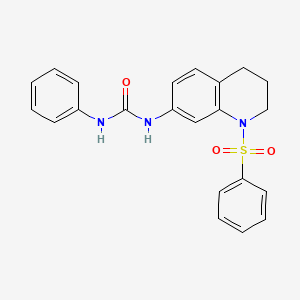

Methyl 6-chloro-4-((3-ethoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The quinoline core could be synthesized using the Skraup or Doebner-Miller synthesis . The ethoxybenzyl group could be introduced through a nucleophilic substitution reaction, and the methyl ester could be formed through an esterification reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The quinoline core is planar due to the conjugated pi system, and the other groups would add steric bulk .Chemical Reactions Analysis

This compound could undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the chloro group could be substituted with other groups in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, it would likely be soluble in organic solvents due to the presence of the ethoxybenzyl and methyl ester groups .科学的研究の応用

Synthetic Methodologies

One of the primary areas of research involving this compound and its analogs is the development of novel synthetic routes and methodologies. For instance, Gao et al. (2011) described the synthesis of methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives through a one-pot reaction, highlighting the versatility of quinoline derivatives in organic synthesis (Gao, Liu, Jiang, & Li, 2011). Similarly, Ornstein et al. (1991) provided insights into the synthesis of 6-oxodecahydroisoquinoline-3-carboxylates, serving as intermediates for N-methyl-D-aspartic acid (NMDA) receptor antagonists, demonstrating the compound's relevance in medicinal chemistry (Ornstein, Arnold, Augenstein, & Paschal, 1991).

Potential Biological Activities

Research has also delved into the potential biological activities of these compounds. Kawashima et al. (1979) studied N-Methyl-3-methyl-6, 7-dihydroxy-1, 2, 3, 4-tetrahydroisoquinoline-3-carboxylic acid (MDTI) for its antioxidant properties, indicating the potential for these compounds in therapeutic applications (Kawashima, Itoh, Matsumoto, Miyoshi, & Chibata, 1979).

Chemical Properties and Transformations

Another area of focus is the exploration of chemical properties and transformations of quinoline derivatives. Hazra et al. (2018) synthesized positional isomers based on quinoline and investigated their fluorescence sensing properties for Al3+ and Zn2+ ions, showcasing the utility of quinoline derivatives in sensing applications (Hazra, Roy, Mukherjee, Maiti, & Roy, 2018). Moreover, Desai, Harsorab, and Mehtaa (2021) developed 6-amino-1-(((2-chloroquinolin-3-yl)methylene)amino)-2-oxo-4-(aryl)-1,2-dihydropyridine-3,5-dicarbonitriles, evaluating their antibacterial and antifungal activities, thus contributing to the understanding of the bioactive potential of these compounds (Desai, Harsorab, & Mehtaa, 2021).

作用機序

Safety and Hazards

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 6-chloro-4-((3-ethoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate involves the condensation of 3-ethoxybenzaldehyde with 6-chloro-1,2-dihydroquinoline-2,4-dione, followed by reduction of the resulting imine with sodium borohydride. The resulting amine is then coupled with methyl 3-oxo-2-phenylbutanoate to form the final product.", "Starting Materials": [ "3-ethoxybenzaldehyde", "6-chloro-1,2-dihydroquinoline-2,4-dione", "sodium borohydride", "methyl 3-oxo-2-phenylbutanoate", "acetic acid", "sodium acetate", "methanol", "chloroform", "diethyl ether" ], "Reaction": [ "Step 1: Condensation of 3-ethoxybenzaldehyde with 6-chloro-1,2-dihydroquinoline-2,4-dione in acetic acid with sodium acetate as a catalyst to form the imine intermediate.", "Step 2: Reduction of the imine intermediate with sodium borohydride in methanol to form the amine intermediate.", "Step 3: Coupling of the amine intermediate with methyl 3-oxo-2-phenylbutanoate in chloroform with diethyl ether as a solvent to form the final product, Methyl 6-chloro-4-((3-ethoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate." ] } | |

CAS番号 |

1251632-11-7 |

製品名 |

Methyl 6-chloro-4-((3-ethoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate |

分子式 |

C20H19ClN2O4 |

分子量 |

386.83 |

IUPAC名 |

methyl 6-chloro-4-[(3-ethoxyphenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C20H19ClN2O4/c1-3-27-14-6-4-5-12(9-14)11-22-18-15-10-13(21)7-8-16(15)23-19(24)17(18)20(25)26-2/h4-10H,3,11H2,1-2H3,(H2,22,23,24) |

InChIキー |

BKFQNQNCDVEGGW-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC(=C1)CNC2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)OC |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2937079.png)

![3,5-dichloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2937082.png)

![3-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B2937083.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-tosylacetamide](/img/structure/B2937085.png)

![(4-Methyl-5-pyridin-3-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B2937088.png)

![1-((4-fluorobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2937093.png)

![ethyl 3-(3-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)ureido)propanoate](/img/structure/B2937094.png)

![N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]oxane-2-carboxamide](/img/structure/B2937095.png)

![2-({3-[(2-Methoxyphenyl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetic acid](/img/structure/B2937097.png)

![benzo[c][1,2,5]thiadiazol-5-ylMethanaMine hydrochloride](/img/structure/B2937099.png)